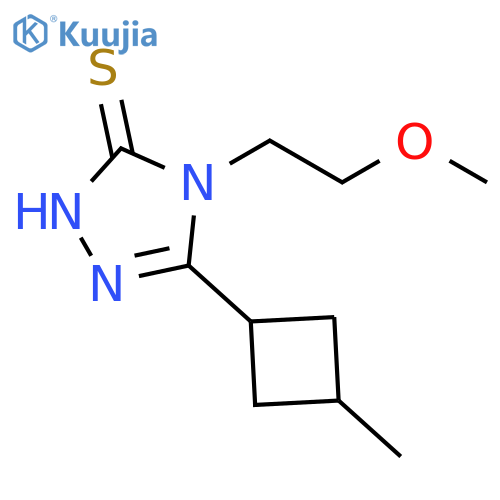Cas no 2138004-54-1 (3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methoxyethyl)-5-(3-methylcyclobutyl)-)

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methoxyethyl)-5-(3-methylcyclobutyl)- 化学的及び物理的性質
名前と識別子
-
- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methoxyethyl)-5-(3-methylcyclobutyl)-
-
- インチ: 1S/C10H17N3OS/c1-7-5-8(6-7)9-11-12-10(15)13(9)3-4-14-2/h7-8H,3-6H2,1-2H3,(H,12,15)
- InChIKey: QKOQMEKIFHBQCO-UHFFFAOYSA-N
- SMILES: N1=C(C2CC(C)C2)N(CCOC)C(=S)N1
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methoxyethyl)-5-(3-methylcyclobutyl)- Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-782571-0.1g |
4-(2-methoxyethyl)-5-(3-methylcyclobutyl)-4H-1,2,4-triazole-3-thiol |
2138004-54-1 | 95.0% | 0.1g |
$741.0 | 2025-02-22 | |
| Enamine | EN300-782571-0.25g |
4-(2-methoxyethyl)-5-(3-methylcyclobutyl)-4H-1,2,4-triazole-3-thiol |
2138004-54-1 | 95.0% | 0.25g |
$774.0 | 2025-02-22 | |
| Enamine | EN300-782571-0.5g |
4-(2-methoxyethyl)-5-(3-methylcyclobutyl)-4H-1,2,4-triazole-3-thiol |
2138004-54-1 | 95.0% | 0.5g |
$809.0 | 2025-02-22 | |
| Enamine | EN300-782571-10.0g |
4-(2-methoxyethyl)-5-(3-methylcyclobutyl)-4H-1,2,4-triazole-3-thiol |
2138004-54-1 | 95.0% | 10.0g |
$3622.0 | 2025-02-22 | |
| Enamine | EN300-782571-0.05g |
4-(2-methoxyethyl)-5-(3-methylcyclobutyl)-4H-1,2,4-triazole-3-thiol |
2138004-54-1 | 95.0% | 0.05g |
$707.0 | 2025-02-22 | |
| Enamine | EN300-782571-1.0g |
4-(2-methoxyethyl)-5-(3-methylcyclobutyl)-4H-1,2,4-triazole-3-thiol |
2138004-54-1 | 95.0% | 1.0g |
$842.0 | 2025-02-22 | |
| Enamine | EN300-782571-5.0g |
4-(2-methoxyethyl)-5-(3-methylcyclobutyl)-4H-1,2,4-triazole-3-thiol |
2138004-54-1 | 95.0% | 5.0g |
$2443.0 | 2025-02-22 | |
| Enamine | EN300-782571-2.5g |
4-(2-methoxyethyl)-5-(3-methylcyclobutyl)-4H-1,2,4-triazole-3-thiol |
2138004-54-1 | 95.0% | 2.5g |
$1650.0 | 2025-02-22 |
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methoxyethyl)-5-(3-methylcyclobutyl)- 関連文献
-
1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methoxyethyl)-5-(3-methylcyclobutyl)-に関する追加情報
Introduction to 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methoxyethyl)-5-(3-methylcyclobutyl) and Its Significance in Modern Chemical Research
The compound with the CAS number 2138004-54-1, identified as 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methoxyethyl)-5-(3-methylcyclobutyl), represents a fascinating subject of study in the realm of chemical biology and pharmaceutical development. This molecule, characterized by its intricate structure and functional groups, has garnered attention due to its potential applications in various therapeutic areas. The triazole core and the thione group are particularly noteworthy, as they contribute to the compound's unique reactivity and biological properties.
In recent years, there has been a growing interest in heterocyclic compounds due to their diverse pharmacological activities. The 1,2,4-triazole scaffold is known for its presence in numerous bioactive molecules, including antifungal, antiviral, and anti-inflammatory agents. The addition of a thione group further enhances its chemical versatility, allowing for various modifications that can fine-tune its biological effects. The specific substitution pattern in 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methoxyethyl)-5-(3-methylcyclobutyl), particularly the presence of a 2-methoxyethyl side chain and a 3-methylcyclobutyl substituent, makes it a promising candidate for further investigation.
Recent studies have highlighted the importance of structural diversity in drug discovery. The unique combination of functional groups in this compound suggests that it may exhibit properties not observed in simpler triazole derivatives. For instance, the methylcyclobutyl moiety could influence the compound's solubility and metabolic stability, while the methoxyethyl group might enhance its binding affinity to biological targets. These features make it an attractive candidate for developing novel therapeutic agents.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to ensure high yield and purity. Techniques such as catalytic hydrogenation and nucleophilic substitution have been crucial in constructing the desired framework. The successful synthesis of this complex molecule underscores the advancements in synthetic chemistry that enable the creation of highly functionalized heterocycles.
From a biological perspective, the potential applications of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methoxyethyl)-5-(3-methylcyclobutyl) are vast. Preliminary studies have suggested that it may possess inhibitory activity against certain enzymes implicated in inflammatory diseases. Additionally, its structural features could make it useful in developing treatments for neurological disorders. The triazole-thione moiety is particularly interesting because it has been shown to interact with biological targets in ways that other heterocycles do not. This unique interaction profile could lead to the discovery of new therapeutic strategies.
The role of computational chemistry in understanding the properties of this compound cannot be overstated. Molecular modeling techniques have been used to predict how it might interact with biological targets at the atomic level. These simulations have provided valuable insights into its binding affinity and potential side effects. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process and increase the likelihood of success.
In conclusion,3H-1,2,4-Triazole-3-thione, 2,4-dihydro, 4(2,methoxyethyl)5(3,methylcyclobutyl) is a structurally complex and biologically promising compound that warrants further investigation. Its unique combination of functional groups and substitution patterns makes it a valuable tool for developing new therapeutic agents. As research continues to uncover more about its properties and potential applications,this molecule is poised to play a significant role in future medical advancements.
2138004-54-1 (3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methoxyethyl)-5-(3-methylcyclobutyl)-) Related Products
- 2734772-95-1(5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde)
- 2229282-00-0(1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine)
- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)
- 6739-22-6(2-cyclopropyl-1-phenylethan-1-one)
- 740789-42-8(2-Chloro-5-aminophenol)
- 858764-63-3((2Z)-2-(2,5-dimethoxyphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1334148-93-4(2-(2,2-difluoroethenyl)oxy-1-(4-fluorophenyl)ethan-1-one)
- 2167257-61-4(3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea)
- 185423-00-1(Benzyl 2,6-dichloro-3-hydroxyisonicotinate)
- 71162-52-2(N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)




